Acetic acid, chromium(3+) salt
Overview
Description
Acetic acid, chromium(3+) salt is a useful research compound. Its molecular formula is C2H4CrO2 and its molecular weight is 112.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Industrial and Chemical Applications
- Chromium(III) acetate has been extensively used in industry for decades. The commercial material, however, represents a range of compounds with different compositions, physical properties, and appearances. Samples from various sources contain several species, including positively charged purple complexes and the neutral violet complex [Cr8(OH)8(O2CCH3)16], which crystallizes upon slow evaporation of its aqueous solution (Eshel & Bino, 2001).
Analytical Chemistry
- In analytical chemistry, chromium(III) acetate is used in a method for determining chromium by EDTA titration. The process involves the formation of a violet chromium(III)-EDTA chelate after heating, which is then titrated with Pb(NO3)2 solution (Szekeres, 1972).
- A spectrophotometric method for determining chromium in geological samples utilizes chromium(VI) in acetic acid medium for oxidation, followed by coupling with other reagents to form a stable blueish azo dye (Rathore & Tarafder, 1992).
Environmental Applications
- Chromium(III) acetate hydroxide is an efficient catalyst for N-dealkylation of N-alkyl sulfonamides to furnish sulfonamides in good to excellent yields with periodic acid in acetonitrile at room temperature (Xu, Zhang, & Trudell, 2004).
- In environmental remediation, the effect of membrane properties on chromium(III) recirculation from concentrate salt mixture solution by nanofiltration was studied. Results indicated that both high permeability and selectivity of nanofiltration membranes are crucial for effective chromium recirculation (Religa, Kowalik, & Gierycz, 2011).
Catalysis and Chemical Reactions
- Chromium(III) is also used as a catalyst for selective oxidation of sulfides to sulfoxides using 30% H2O2, demonstrating its utility in specific chemical transformations (Supale & Gokavi, 2008).
properties
IUPAC Name |
acetic acid;chromium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cr/c1-2(3)4;/h1H3,(H,3,4); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKGQMGLZKKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cr] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, chromium(3+) salt | |
CAS RN |
17593-70-3 | |
Record name | Acetic acid, chromium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17593-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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